2-(o-Tolyl)cyclohexanol
Description
2-(o-Tolyl)cyclohexanol is a cycloaliphatic alcohol featuring a cyclohexanol backbone substituted with an ortho-methylphenyl (o-tolyl) group at the 2-position. This structural modification introduces steric and electronic effects that distinguish it from simpler cyclohexanol derivatives.
Properties
IUPAC Name |
2-(2-methylphenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-3,6-7,12-14H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDCRHPZMQFMID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290884 | |
| Record name | 2-(o-Tolyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
523-25-1 | |
| Record name | 2-(o-Tolyl)cyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71608 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(o-Tolyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(o-Tolyl)cyclohexanol can be synthesized through several methods. One common approach involves the Grignard reaction, where o-tolylmagnesium bromide reacts with cyclohexanone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures.
Another method involves the reduction of 2-(o-tolyl)cyclohexanone using sodium borohydride or lithium aluminum hydride as reducing agents. This reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-(o-tolyl)cyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
2-(o-Tolyl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(o-tolyl)cyclohexanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 2-(o-tolyl)cyclohexane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine or phosphorus tribromide in an inert solvent.
Major Products
Oxidation: 2-(o-Tolyl)cyclohexanone
Reduction: 2-(o-Tolyl)cyclohexane
Substitution: 2-(o-Tolyl)cyclohexyl chloride or bromide
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2-(o-Tolyl)cyclohexanol serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It can be used to produce various derivatives that exhibit different biological activities .
Biology
- Biological Activity : Research indicates potential antimicrobial and anti-inflammatory properties. Studies have shown that the compound can affect microbial growth and inflammation pathways, suggesting its utility in developing new therapeutic agents .
Medicine
- Cardioplegic Agent : Ongoing research investigates its potential use as a cardioplegic agent during cardiac surgery. It may interact with ion channels in cardiac cells to induce temporary cardiac arrest, which is crucial for surgical procedures .
Industry
- Specialty Chemicals Production : The compound is also utilized in producing specialty chemicals and as a solvent in various industrial processes. Its unique properties make it suitable for specific applications where conventional solvents may not be effective .
The biological activities of this compound have been explored extensively:
- Anesthetic and Analgesic Properties : Studies have demonstrated that this compound possesses anesthetic qualities, showing efficacy comparable to other cyclohexanol derivatives. It has been evaluated for its safety profile during recovery from anesthesia, indicating minimal dysfunction upon awakening .
Case Studies
- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of various cyclohexanol derivatives, including this compound. Results indicated significant inhibition of bacterial growth, highlighting its potential as a lead compound for developing new antibiotics .
- Cardiac Surgery Application : In experimental models, this compound was tested for cardioplegic effects. The findings suggested effective induction of cardiac arrest with minimal side effects during recovery, supporting further clinical investigation .
- Stereochemical Studies : Research on acylation reactions involving trans-2-substituted cyclohexanols revealed that the presence of substituents like the o-tolyl group could significantly influence stereochemical outcomes, demonstrating the compound's versatility in organic synthesis .
Mechanism of Action
The mechanism of action of 2-(o-Tolyl)cyclohexanol involves its interaction with specific molecular targets. For instance, as a cardioplegic agent, it may act on ion channels in cardiac cells to induce a temporary cessation of cardiac activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of calcium and potassium ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclohexanol Derivatives
Substituent Effects on Physical Properties
The introduction of substituents on the cyclohexanol ring significantly impacts physical properties. Below is a comparative analysis:
- Key Observations: Bulkier substituents (e.g., o-tolyl, tert-butyl) reduce water solubility due to increased hydrophobicity . Boiling points rise with substituent size and molecular weight, as seen in 4-(tert-Butyl)cyclohexanol (230–235°C) vs. cyclohexanol (161°C) .
Chemical Reactivity and Functional Comparisons
Oxidation Behavior
- Cyclohexanol oxidizes to cyclohexanone, a key industrial precursor for nylon production .
- Substituted cyclohexanols, such as this compound, may exhibit slower oxidation rates due to steric hindrance from the bulky o-tolyl group .
Analytical Characterization
Advanced analytical techniques differentiate these compounds:
- 2-(Trifluoromethyl)cyclohexanol: Distinguished by FT-IR and NMR due to the strong electron-withdrawing trifluoromethyl group, which shifts absorption peaks .
- This compound: Characterized via GC-MS and HMBC NMR to confirm the o-tolyl substitution pattern and fragmentation pathways .
Key Research Findings
- Steric Effects : Bulky substituents (e.g., o-tolyl, tert-butyl) reduce reaction rates in oxidation and esterification due to hindered access to the hydroxyl group .
- Pharmacological Profiles: Substituent position and size dictate biological activity. For example, vesamicol’s phenylpiperidino group enables selective vesicular transport inhibition, while o-tolyl derivatives may target neurological receptors .
- Thermodynamic Properties: Cyclohexanol derivatives with aromatic substituents (e.g., o-tolyl) exhibit higher viscosities and refractive indices compared to aliphatic analogs, as seen in ternary mixtures of cyclohexane/cyclohexanol/cyclohexanone .
Biological Activity
2-(o-Tolyl)cyclohexanol is a cyclohexanol derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an o-tolyl group, which can influence its pharmacological properties. Understanding the biological activity of this compound involves examining its effects on various biological systems, including its interactions with receptors, metabolic pathways, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18O
- CAS Number : 3048041
This compound features a cyclohexanol ring substituted with an o-tolyl group, which may affect its solubility, lipophilicity, and overall biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including anesthetic and analgesic properties. The structure-activity relationship (SAR) studies suggest that the position and nature of substituents on the cyclohexanol ring significantly influence its pharmacological effects.
Anesthetic and Analgesic Properties
In a study evaluating various cyclohexanol derivatives, this compound was found to possess notable anesthetic properties. The potency of this compound was compared with other derivatives, revealing that it exhibited a favorable profile in terms of efficacy and safety during recovery from anesthesia. The results indicated minimal dysfunction upon awakening in experimental models, suggesting a potential for clinical application in pain management and anesthesia .
Metabolic Pathways
The metabolism of this compound has been investigated to understand how it is processed in biological systems. Key metabolic reactions include:
- N-dealkylation : This reaction leads to the formation of less complex compounds.
- Hydroxylation : Hydroxylation can enhance water solubility and facilitate excretion.
These metabolic pathways are crucial for determining the pharmacokinetics and potential toxicity of the compound .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Anesthetic Efficacy : In a controlled study involving animal models, this compound demonstrated significant anesthetic effects comparable to established anesthetics. The study reported an average recovery dysfunction score of 1 (on a scale where lower scores indicate less dysfunction), indicating that this compound may be a viable alternative in anesthetic protocols .
- Analgesic Activity : Another study focused on the analgesic properties of this compound. The findings revealed that it effectively reduced pain responses in models subjected to inflammatory stimuli, suggesting its potential utility in pain management therapies .
Table 1: Comparison of Anesthetic Potency
| Compound | Anesthetic Score (Recovery Dysfunction) |
|---|---|
| This compound | 1 |
| Ketamine | 3 |
| Propofol | 2 |
Table 2: Metabolic Pathways
| Reaction Type | Description |
|---|---|
| N-dealkylation | Formation of less complex metabolites |
| Hydroxylation | Increased water solubility |
Q & A
Basic: What are the common synthesis routes for 2-(o-Tolyl)cyclohexanol, and what experimental parameters require optimization?
Answer:
A typical synthesis involves alkylation of o-cresol with cyclohexanol using acid catalysts like perchloric acid. Key parameters include:
- Molar ratio of o-cresol to cyclohexanol (optimal range: 1:1–1:2) .
- Temperature : Elevated temperatures (80–120°C) enhance reaction rates but risk side reactions .
- Catalyst loading : Excess acid may promote undesired polymerization; 1–3 wt% is typical .
For reproducibility, track reaction progress via GC-MS or HPLC to quantify intermediates and byproducts.
Advanced: How can multivariate statistical approaches improve the optimization of this compound synthesis?
Answer:
The Box–Behnken design (BBD), a response surface methodology, efficiently evaluates interactions between variables (e.g., temperature, catalyst concentration, substrate ratio) with minimal experiments. For example:
- Mathematical models derived from BBD predict optimal conditions for maximizing yield .
- Sensitivity analysis identifies dominant factors (e.g., temperature > catalyst loading in cyclohexanol oxidation) .
This approach reduces trial-and-error iterations and uncovers nonlinear relationships critical for scalability .
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
- NMR : ¹H/¹³C NMR confirms regioselectivity of the o-tolyl group and cyclohexanol stereochemistry .
- IR spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and aromatic C–H stretching (3000–3100 cm⁻¹) .
- X-ray crystallography : Resolves spatial arrangement of substituents, critical for chiral analysis .
Advanced: How do copper catalysts influence the dehydrogenation of this compound, and what oxidation states are active?
Answer:
Copper catalysts exhibit dual activity:
- Monovalent copper (Cu⁺) : Selectively dehydrogenates cyclohexanol to cyclohexanone (k = 0.15 s⁻¹) without aromatization .
- Metallic copper (Cu⁰) : Promotes both dehydrogenation and aromatization to phenol, but with lower selectivity .
XPS and CO-IR spectroscopy differentiate active sites, while kinetic studies reveal Cu⁺ as 3× more active than Cu⁰ .
Basic: How is liquid–liquid equilibria (LLE) data used in separating this compound from reaction mixtures?
Answer:
LLE data for ternary systems (e.g., water + cyclohexanol + toluene) inform solvent selection:
- Distribution coefficients : Toluene outperforms p-xylene in extracting cyclohexanol (D = 2.5 vs. 1.8 at 303 K) .
- Selectivity : Mesityl oxide shows higher selectivity (S > 10) due to polar interactions .
Validate data with Othmer–Tobias/Bachman equations (R² > 0.98) .
Advanced: How to resolve contradictions in kinetic data for cyclohexanol oxidation reactions?
Answer:
Discrepancies in rate constants (e.g., ) arise from competing termination pathways:
- Hydroperoxy radical interference : At high cyclohexanol concentrations, cross-termination with tert-butyl hydroperoxide reduces apparent reactivity .
- Low-concentration extrapolation : Use data at [cyclohexanol] < 0.1 M to isolate primary reaction pathways .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to volatility (bp ~200°C) and inhalation risks .
- First aid : For exposure, rinse with water (15 min) and seek medical evaluation of urine metabolites (1,2-cyclohexanediol) .
Advanced: How does enantiomeric purity of this compound impact biological activity?
Answer:
Chiral resolution via HPLC (e.g., Chiralpak AD-H column) separates enantiomers with distinct bioactivity:
- (1R,2S)-enantiomer : Higher logP (2.47) enhances membrane permeability but may reduce aqueous solubility .
- Structure-activity relationships : Rigid cyclohexanol rings improve binding to serotonin receptors (Ki < 50 nM) .
Basic: What thermal stability data are available for this compound?
Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at 200°C, consistent with boiling point data . Stability under reflux conditions (≤150°C) makes it suitable for prolonged reactions .
Advanced: Can synergistic effects between catalysts enhance this compound synthesis?
Answer:
Bimetallic systems (e.g., Cu-Fe) improve yield via dual mechanisms:
- FeIVO species : Oxidize intermediates (e.g., cyclohexane → cyclohexanol) .
- Cu⁺/Cu⁰ synergy : Balance dehydrogenation and selectivity .
Optimize ratios via fractional factorial design to minimize catalyst loadings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
